molecular formula C18H15N3O2 B3046223 7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI) CAS No. 121268-89-1

7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)

Cat. No.: B3046223
CAS No.: 121268-89-1
M. Wt: 305.3 g/mol
InChI Key: PJIHPQGCZPTWGM-UHFFFAOYSA-N
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Description

7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) is a complex organic compound with the molecular formula C18H15N3O2. It belongs to the class of pyridocarbazoles, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that can enhance or alter its biological activity .

Scientific Research Applications

7H-Pyrido[4,3-c]carbazole-6-methanol, methylcarbamate (ester) (9CI) has several scientific research applications:

Properties

IUPAC Name

7H-pyrido[4,3-c]carbazol-6-ylmethyl N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-19-18(22)23-10-12-8-11-6-7-20-9-14(11)16-13-4-2-3-5-15(13)21-17(12)16/h2-9,21H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHPQGCZPTWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=C2C(=C3C=NC=CC3=C1)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327096
Record name (7H-Pyrido[4,3-c]carbazol-6-yl)methyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121268-89-1
Record name NSC631391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (7H-Pyrido[4,3-c]carbazol-6-yl)methyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Reactant of Route 2
Reactant of Route 2
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Reactant of Route 3
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Reactant of Route 4
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Reactant of Route 5
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)
Reactant of Route 6
7H-Pyrido[4,3-c]carbazole-6-methanol,methylcarbamate (ester) (9CI)

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